molecular formula C21H18BrClN4O3 B11093848 2-bromo-N'-({4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]phenyl}carbonyl)benzohydrazide

2-bromo-N'-({4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]phenyl}carbonyl)benzohydrazide

Cat. No.: B11093848
M. Wt: 489.7 g/mol
InChI Key: ZYZNFNOGYLKVQZ-UHFFFAOYSA-N
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Description

2-BROMO-N’-{4-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]BENZOYL}BENZOHYDRAZIDE is a complex organic compound that features a combination of bromine, chlorine, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-N’-{4-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]BENZOYL}BENZOHYDRAZIDE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Mechanism of Action

The mechanism by which 2-BROMO-N’-{4-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]BENZOYL}BENZOHYDRAZIDE exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions can involve binding to enzymes or receptors, thereby modulating their activity . The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-BROMO-N’-{4-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]BENZOYL}BENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C21H18BrClN4O3

Molecular Weight

489.7 g/mol

IUPAC Name

2-bromo-N'-[4-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetyl]benzoyl]benzohydrazide

InChI

InChI=1S/C21H18BrClN4O3/c1-12-19(23)13(2)27(26-12)11-18(28)14-7-9-15(10-8-14)20(29)24-25-21(30)16-5-3-4-6-17(16)22/h3-10H,11H2,1-2H3,(H,24,29)(H,25,30)

InChI Key

ZYZNFNOGYLKVQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=CC=C3Br)C)Cl

Origin of Product

United States

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